1-tert-Butyl-5-nitro-1H-indazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

1-tert-Butyl-5-nitro-1H-indazol-3-amine (CAS 452088-33-4) is a heterocyclic compound of the indazole class with molecular formula C11H14N4O2 and molecular weight 234.25 g/mol. It features a 1-tert-butyl substituent on the indazole nitrogen, a 5-nitro group on the fused benzene ring, and a 3-amino group on the pyrazole ring.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 452088-33-4
Cat. No. B1324604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-5-nitro-1H-indazol-3-amine
CAS452088-33-4
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
InChIInChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13)
InChIKeyWCRMRQYUTQBZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-5-nitro-1H-indazol-3-amine CAS 452088-33-4: Key Physicochemical and Structural Procurement Parameters


1-tert-Butyl-5-nitro-1H-indazol-3-amine (CAS 452088-33-4) is a heterocyclic compound of the indazole class with molecular formula C11H14N4O2 and molecular weight 234.25 g/mol . It features a 1-tert-butyl substituent on the indazole nitrogen, a 5-nitro group on the fused benzene ring, and a 3-amino group on the pyrazole ring. Predicted physicochemical parameters include a boiling point of 416.6±25.0 °C, density of 1.35±0.1 g/cm³, pKa of 2.01±0.50, and LogP of 2.2817 . Commercial availability is established with typical purity specifications of 97% for research applications .

Why Indazole Analogs Cannot Be Freely Substituted for 1-tert-Butyl-5-nitro-1H-indazol-3-amine


Substitution with ostensibly similar indazole derivatives—even those sharing the 5-nitro-3-amino core—is not scientifically valid due to the critical role of the N1-tert-butyl substituent in modulating multiple physicochemical and biological parameters simultaneously. The tert-butyl group confers steric bulk and increased lipophilicity (LogP ~2.28) relative to N1-unsubstituted or N1-alkyl analogs, which directly impacts membrane permeability, metabolic stability, and target binding kinetics . Furthermore, the 5-nitro group serves both as an electron-withdrawing moiety (reducing the pKa of the 3-amino group to ~2.0) and as a bioreducible pharmacophore essential for activity in nitroheterocyclic-sensitive targets such as trypanosomatid parasites and hypoxic tumor environments [1][2]. Altering either substituent position or nature fundamentally changes the compound's protonation state at physiological pH, hydrogen-bonding capacity (1 H-donor, 5 H-acceptors) , and redox behavior—thereby invalidating cross-extrapolation of potency or selectivity data from structurally related but chemically distinct analogs.

Quantitative Differentiation Evidence for 1-tert-Butyl-5-nitro-1H-indazol-3-amine Versus Closest Analogs


Lipophilicity (LogP) Comparison: 1-tert-Butyl-5-nitro-1H-indazol-3-amine vs. N1-Unsubstituted 5-Nitro-1H-indazol-3-amine

The N1-tert-butyl substituent in 1-tert-butyl-5-nitro-1H-indazol-3-amine significantly increases lipophilicity compared to the unsubstituted parent compound 5-nitro-1H-indazol-3-amine. The target compound exhibits a LogP value of 2.2817 , whereas the N1-unsubstituted analog has a predicted LogP of approximately 0.8–1.2 based on structural class comparisons . This represents an approximate 10–30× increase in octanol-water partition coefficient, directly impacting passive membrane permeability and CNS penetration potential.

Medicinal Chemistry Drug Design Physicochemical Profiling

C3-Amino Group Basicity Reduction: pKa Comparison with Non-Nitro Analogs

The 5-nitro group exerts a strong electron-withdrawing effect through resonance, substantially lowering the basicity of the C3-amino group. 1-tert-Butyl-5-nitro-1H-indazol-3-amine has a predicted pKa of 2.01±0.50 . In contrast, the non-nitrated analog 1-tert-butyl-1H-indazol-3-ylamine (CAS 1012879-88-7) would have a predicted pKa >5–6 for the amino group . This difference of ≥3 pKa units means that at physiological pH (7.4), the target compound remains >99.999% neutral/unprotonated at the C3-amino position, whereas the non-nitrated analog would be predominantly protonated and positively charged.

Drug Metabolism Ionization State Bioavailability

Molecular Weight and Physicochemical Differentiation from 1-Aryl-Substituted Analog

Compared to the closest commercially available structural analog, 1-(4-(tert-butyl)phenyl)-5-nitro-1H-indazol-3-amine (CAS 1133430-70-2), the target compound offers distinct advantages in molecular properties relevant to drug-likeness. The target compound has a molecular weight of 234.25 g/mol , whereas the 1-(4-tert-butylphenyl) analog has a molecular weight of 310.35 g/mol . This represents a 76.1 g/mol (32.5%) increase in molecular weight for the analog, which exceeds Lipinski's Rule of Five threshold (MW <500 but incremental increases are undesirable in lead optimization). Additionally, the target compound has 1 rotatable bond versus 2 for the phenyl-substituted analog, contributing to reduced conformational entropy penalty upon target binding.

Fragment-Based Drug Discovery Lead Optimization Chemical Space

Synthetic Accessibility and Regioselectivity Advantages in 1-Alkyl-5-nitroindazole Assembly

The target compound benefits from established synthetic routes with demonstrated regioselectivity that avoid the competing N2-alkylation observed with other indazole substitution patterns. In the synthesis of structurally related 1-tert-butyl-3-nitroindazole, direct alkylation of 3-nitro-1H-indazole with tert-butanol under acidic conditions (H2SO4) proceeds with 76% yield and exclusive N1-regioselectivity . In contrast, analogous alkylations on 3-aminoindazoles lacking the nitro directing group can yield mixtures of N1- and N2-alkylated products requiring chromatographic separation, reducing overall yield and increasing cost of goods [1].

Process Chemistry Synthetic Methodology Supply Chain

Optimal Procurement-Driven Application Scenarios for 1-tert-Butyl-5-nitro-1H-indazol-3-amine


Antiparasitic Drug Discovery Targeting Trypanosomatid Infections (Leishmaniasis, Chagas Disease)

1-tert-Butyl-5-nitro-1H-indazol-3-amine serves as a valuable scaffold for developing novel antiparasitic agents, particularly against Leishmania and Trypanosoma cruzi. The 5-nitroindazole core has demonstrated in vitro leishmanicidal activity with reported IC50 values in the range of 23–59 μmol L−1 for related nitroaromatic compounds, and 5-nitroindazole derivatives exhibit high selectivity indexes against Leishmania braziliensis and Leishmania infantum [1]. The N1-tert-butyl substitution in the target compound enhances lipophilicity (LogP 2.28) relative to unsubstituted analogs, improving membrane penetration required to access intracellular amastigote forms of the parasite. For procurement teams, this compound offers a differentiated starting point with both the 5-nitro bioreducible warhead and the 3-amino handle for further derivatization, enabling structure-activity relationship studies that cannot be replicated with N1-unsubstituted or N1-aryl-substituted alternatives.

Kinase Inhibitor Fragment Elaboration and Multitargeted Anticancer Scaffold Development

The indazole core is a recognized kinase inhibitor scaffold, and the specific substitution pattern of 1-tert-butyl-5-nitro-1H-indazol-3-amine positions it for fragment-based or scaffold-hopping approaches in oncology. 5-Nitroindazole (DB04534) has been computationally identified as a multitargeted inhibitor against ribosomal protein S6 kinase alpha-6, CDK2, and insulin-like growth factor 1 in lung cancer models, with docking scores of -6.884, -7.515, and -6.754 kcal/mol respectively [2]. The target compound incorporates the same 5-nitroindazole pharmacophore while adding an N1-tert-butyl group that increases metabolic stability and an exchangeable C3-amino group for rapid SAR exploration. The reduced molecular weight (234.25 g/mol) compared to phenyl-substituted analogs (310+ g/mol) provides superior ligand efficiency, making it a more economical and chemically efficient starting material for hit-to-lead campaigns. Programs requiring nitro group bioreduction in hypoxic tumor microenvironments should specifically select this compound over non-nitrated indazole alternatives that lack the requisite redox activity [3].

Chemical Biology Probe Development for Nitroreductase-Dependent Activation Studies

The 5-nitro group in 1-tert-butyl-5-nitro-1H-indazol-3-amine serves as a substrate for bacterial and mammalian nitroreductases, enabling applications in gene-directed enzyme prodrug therapy (GDEPT) and hypoxia-selective cytotoxin development. The compound's physicochemical profile—particularly its unprotonated C3-amino group at physiological pH (pKa 2.01±0.50) and moderate lipophilicity (LogP 2.28) —facilitates passive cellular uptake without the lysosomal sequestration issues that plague basic amine-containing analogs. This property profile distinguishes the target compound from non-nitrated 3-aminoindazoles that would be predominantly protonated at pH 7.4 and from highly lipophilic N1-aryl-substituted derivatives that may exhibit nonspecific membrane partitioning. Procurement for probe development should prioritize this specific compound when controlled cellular permeability and predictable nitroreductase substrate behavior are required experimental parameters.

Heterocyclic Building Block for Parallel Library Synthesis and Scaffold Diversification

As a C3-amino-substituted indazole with orthogonal reactive handles, 1-tert-butyl-5-nitro-1H-indazol-3-amine is an efficient building block for parallel medicinal chemistry library construction. The C3-amino group can undergo acylation, sulfonylation, reductive amination, or diazotization chemistry; the 5-nitro group can be selectively reduced to a 5-amino group (creating a diamine scaffold); and the N1-tert-butyl group provides a metabolically stable alkyl substituent that resists oxidative metabolism. The compound's single rotatable bond ensures conformational rigidity advantageous for structure-based design. The commercial availability at 97% purity enables immediate use without purification, and the demonstrated 76% regioselective synthetic yield on related precursors suggests reliable scalability for follow-up compound requirements. Compared to N1-aryl-substituted analogs that introduce additional rotatable bonds and molecular weight, this compound offers superior physicochemical properties for library design while maintaining the core pharmacophoric elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-Butyl-5-nitro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.